![molecular formula C10H9F4N B13043115 1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine is an organic compound characterized by the presence of a fluorinated phenyl ring and an amine group. This compound is notable for its unique chemical structure, which includes both fluoro and trifluoromethyl substituents on the phenyl ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine typically involves several steps:
Synthetic Routes: The preparation often starts with the fluorination of a suitable phenyl precursor, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the prop-2-EN-1-amine moiety.
Reaction Conditions: Common reagents used in the synthesis include fluorinating agents, trifluoromethylating agents, and amine sources. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism by which 1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine exerts its effects involves interactions with molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The specific pathways affected depend on the biological context and the nature of the interactions. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparaison Avec Des Composés Similaires
1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-one and 1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-ol share structural similarities but differ in their functional groups.
Uniqueness: The presence of both fluoro and trifluoromethyl groups on the phenyl ring, along with the prop-2-EN-1-amine moiety, gives the compound unique chemical and biological properties, making it distinct from other related compounds.
Propriétés
Formule moléculaire |
C10H9F4N |
|---|---|
Poids moléculaire |
219.18 g/mol |
Nom IUPAC |
1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2 |
Clé InChI |
LFHBSHCZMQMGJC-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC(=CC(=C1)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



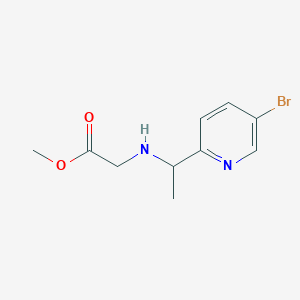
![3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13043045.png)

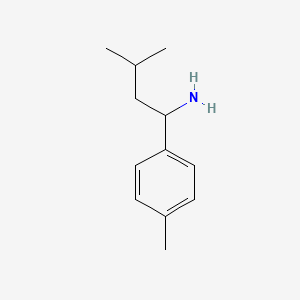
![5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13043064.png)
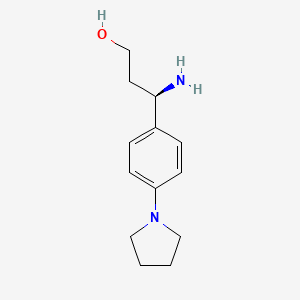
![(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043079.png)
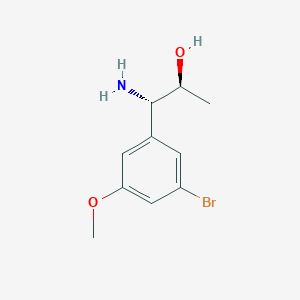
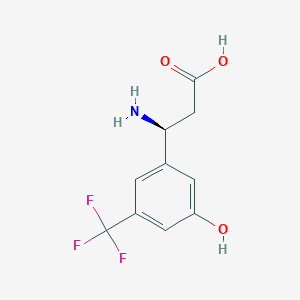


![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)

